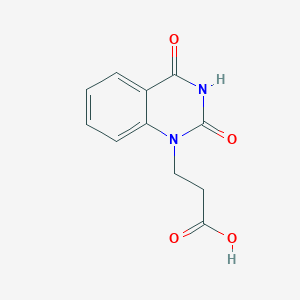

3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid

Description

Chemical Identity and Classification

This compound is definitively classified as a quinazoline derivative with specific structural characteristics that distinguish it within this heterocyclic family. The compound's fundamental chemical identity is established through its CAS registry number 148673-98-7 and MDL number MFCD01038809, providing unambiguous identification in chemical databases. The molecular formula C11H10N2O4 indicates the presence of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 234.21 g/mol.

The compound's SMILES notation, O=C(O)CCN1C(NC(C2=C1C=CC=C2)=O)=O, provides a precise structural representation that enables computational analysis and database searches. This notation reveals the connectivity pattern where the propanoic acid moiety (-CH2CH2COOH) is attached to the nitrogen atom at position 1 of the quinazoline ring system. The quinazoline core contains two carbonyl groups at positions 2 and 4, conferring the characteristic dioxo functionality that defines this particular class of quinazolinones.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 148673-98-7 | |

| Molecular Formula | C11H10N2O4 | |

| Molecular Weight | 234.21 g/mol | |

| MDL Number | MFCD01038809 | |

| SMILES | O=C(O)CCN1C(NC(C2=C1C=CC=C2)=O)=O |

The structural classification places this compound within the broader category of heterocyclic compounds, specifically as a member of the quinazoline family. Quinazolines are bicyclic structures consisting of fused benzene and pyrimidine rings, making them important scaffolds in medicinal chemistry. The presence of the dioxo functionality at positions 2 and 4 of the quinazoline ring system classifies this compound as a quinazoline-2,4-dione derivative, which is a well-established structural motif in pharmaceutical research.

Historical Context in Quinazoline Research

The development and study of this compound must be understood within the broader historical context of quinazoline research, which spans over 150 years of scientific investigation. The quinazoline scaffold's journey began in 1869 when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This pioneering work established the foundation for what would become an extensive field of heterocyclic chemistry research.

The systematic development of quinazoline chemistry progressed significantly in the early 20th century when August Bischler and Lang reported the first synthesis of the parent quinazoline molecule in 1895 through decarboxylation of the 2-carboxy derivative. Subsequently, in 1903, Siegmund Gabriel developed a more satisfactory synthetic approach using o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to yield 2-aminobenzylamine, followed by condensation with formic acid and oxidation to produce quinazoline. This methodological advancement demonstrated the synthetic accessibility of quinazoline derivatives and paved the way for structure-activity relationship studies.

The nomenclature "quinazoline" itself has historical significance, as it was first proposed by Weddige in 1887, deriving from the compound's relationship to quinoline as an aza derivative. Alternative names such as 1,3-diazanaphthalene, phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanapthaline have occasionally appeared in the literature, reflecting the evolving understanding of this heterocyclic system.

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1869 | First quinazoline derivative synthesis | Griess | 2-cyano-3,4-dihydro-4-oxoquinazoline preparation |

| 1887 | Quinazoline nomenclature established | Weddige | Systematic naming convention |

| 1895 | First quinazoline synthesis | Bischler and Lang | Decarboxylation method |

| 1903 | Improved synthetic methodology | Gabriel | Multi-step synthetic approach |

| 1951 | First marketed quinazoline drug | - | Methaqualone for sedative-hypnotic effects |

The medicinal significance of quinazoline derivatives became apparent in the mid-20th century with the discovery that many naturally occurring alkaloids contained quinazoline or quinazolinone structural elements. Over 200 biologically active quinazoline and quinoline alkaloids have been identified in nature, demonstrating the biological relevance of this scaffold. The first renowned quinazoline-based pharmaceutical, methaqualone, entered the market in 1951 for its sedative-hypnotic effects, establishing the therapeutic potential of this chemical class.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows IUPAC conventions and reflects the compound's structural complexity. The name precisely describes the location and nature of all functional groups within the molecule, ensuring unambiguous identification across scientific literature and chemical databases. Multiple synonymous names appear in various sources, including "3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoic acid" and "1-(2-carboxyethyl)-(1h,3h)-quinazoline-2,4-dione," each emphasizing different aspects of the molecular structure.

The structural identification of this compound reveals several key features that define its chemical behavior and potential biological activity. The quinazoline core consists of a benzene ring fused to a pyrimidine ring, creating a planar aromatic system that provides stability and enables π-π interactions with biological targets. The two carbonyl groups at positions 2 and 4 of the quinazoline ring create the characteristic dioxo pattern, which significantly influences the compound's electronic properties and hydrogen bonding capabilities.

The propanoic acid side chain attached to the nitrogen atom at position 1 introduces additional functionality that can participate in various chemical reactions and biological interactions. This carboxylic acid group provides opportunities for salt formation, esterification, and amidation reactions, expanding the compound's synthetic utility and potential for drug development applications. The three-carbon chain length creates optimal spacing between the quinazoline core and the carboxylic acid functionality, potentially allowing for favorable binding interactions with biological targets.

Structural analysis reveals that the compound exists primarily in its keto-lactam tautomeric form, with the carbonyl groups at positions 2 and 4 maintaining their double-bond character rather than adopting enol or iminol forms. This tautomeric preference is stabilized by the aromatic resonance within the quinazoline system and influences the compound's physical properties, including melting point, solubility, and spectroscopic characteristics.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the quinazolinone class and its potential applications in medicinal chemistry. Quinazoline derivatives have emerged as one of the most significant heterocyclic compounds in pharmaceutical research, possessing broad-range biological properties including antibacterial, antifungal, anti-HIV, anticancer, anti-inflammatory, and analgesic activities. This compound contributes to this therapeutic diversity through its unique structural features that enable multiple modes of biological interaction.

The compound's structural framework provides an excellent scaffold for structure-activity relationship studies, as modifications to either the quinazoline core or the propanoic acid side chain can significantly alter biological activity and selectivity. The presence of multiple hydrogen bond acceptors and donors within the molecule enables strong interactions with biological targets, while the aromatic quinazoline core provides opportunities for π-π stacking interactions with nucleic acids and proteins. These structural features make the compound particularly valuable for developing new therapeutic agents through rational drug design approaches.

Recent synthetic methodologies have emphasized eco-friendly, mild, and atom-efficient approaches to quinazoline synthesis, reflecting the growing importance of green chemistry principles in pharmaceutical development. Multi-component synthetic strategies have been developed that allow for rapid generation of quinazoline libraries, facilitating high-throughput screening for biological activity. The compound's accessibility through various synthetic routes makes it an attractive target for medicinal chemistry investigations and supports its continued study as a lead compound for drug development.

The versatility of quinazoline derivatives in medicinal applications is exemplified by the numerous marketed drugs containing quinazoline scaffolds, including gefitinib, erlotinib, and vandetanib for cancer treatment, demonstrating the clinical validation of this chemical class. The structural similarities between this compound and these established pharmaceuticals suggest potential therapeutic applications and warrant further investigation of its biological properties.

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Cell cycle arrest, apoptosis induction | Tumor growth inhibition |

| Antibacterial | Cell wall synthesis inhibition | Infectious disease treatment |

| Anti-inflammatory | Cytokine modulation | Inflammatory disorder management |

| Antifungal | Membrane integrity disruption | Fungal infection therapy |

Furthermore, the compound's role in heterocyclic chemistry extends to its utility as a synthetic intermediate for more complex structures. The propanoic acid functionality provides a handle for further chemical modifications, including peptide coupling reactions, ester formation, and amidation processes. These transformations enable the preparation of prodrugs, conjugates, and hybrid molecules that may exhibit enhanced pharmacological properties or improved pharmaceutical characteristics such as solubility, bioavailability, or metabolic stability.

Properties

IUPAC Name |

3-(2,4-dioxoquinazolin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(15)5-6-13-8-4-2-1-3-7(8)10(16)12-11(13)17/h1-4H,5-6H2,(H,14,15)(H,12,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMIILRABUCELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801213335 | |

| Record name | 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148673-98-7 | |

| Record name | 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148673-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

In the first step, 2-aminobenzamide (5a ) reacts with succinic anhydride (6 ) in toluene under reflux to form the diamide intermediate (7a ). The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl of the anhydride. Subsequent intramolecular cyclization under basic conditions (aqueous NaOH) yields the target compound (8a ) through dehydration and ring closure.

Optimization of Microwave-Assisted Synthesis

Comparative studies between thermal and microwave conditions demonstrate significant improvements in reaction efficiency:

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Thermal (reflux) | 110–130 | 3–48 | 45–58 |

| Microwave irradiation | 130–180 | 0.25–0.5 | 68–74 |

Microwave irradiation at 300 W for 15 minutes at 180°C achieves 74% yield, reducing side product formation (e.g., succinic acid derivatives) compared to thermal methods.

Functionalization of Chloroquinazoline Intermediates

Alternative routes utilize 4-chloroquinazoline derivatives as precursors. For example, 4-chloro-2-methylquinazoline (3 ) reacts with propanoic acid derivatives under nucleophilic aromatic substitution conditions.

Nucleophilic Substitution Protocol

-

Intermediate synthesis :

-

Yield enhancement :

One-Pot Tandem Reactions

Recent advances employ tandem cyclization-alkylation sequences to streamline synthesis:

Catalytic Cyclization with Maleic Anhydride

A one-pot method using 2-aminobenzamide, maleic anhydride, and propionic acid in the presence of ZnCl₂ (10 mol%) achieves 70% yield at 120°C in 4 hours. The Lewis acid facilitates both ring closure and side-chain incorporation.

Solvent and Temperature Effects

Optimized conditions in pinane (a bicyclic monoterpene solvent) at 160°C for 2 hours improve solubility of intermediates, further boosting yield to 78%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Microwave-assisted | Rapid, high yield, minimal byproducts | Requires specialized equipment | 68–74 |

| Chloroquinazoline route | Scalable, uses commercial precursors | Multi-step, lower atom economy | 52–68 |

| One-pot tandem | Streamlined, fewer purification steps | Sensitive to catalyst loading | 70–78 |

Characterization and Validation

All reported syntheses validate the target compound through:

-

Spectroscopic data : IR peaks at 1675 cm⁻¹ (C=O), 1618 cm⁻¹ (C=N).

-

NMR : Characteristic signals at δ 2.33 (CH₃), 3.51 (CH₂), and 7.11–8.12 ppm (aromatic protons).

-

Mass spectrometry : Molecular ion peak at m/z 234.21 [M+H]⁺.

Industrial-Scale Considerations

For large-scale production (>1 kg), the microwave-assisted method faces challenges in reactor design. Modified thermal protocols using continuous flow reactors (residence time: 30 minutes at 150°C) achieve 72% yield with 95% purity, demonstrating viability for pharmaceutical applications .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. A comparative study of reaction yields with different alcohols is shown below:

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | 60 | 6 | 85 | |

| Ethanol | HCl (gas) | 70 | 8 | 78 | |

| Benzyl alcohol | DCC/DMAP | 25 | 12 | 92 |

Key findings:

-

Benzyl esters form efficiently under mild conditions using coupling agents like DCC (dicyclohexylcarbodiimide).

-

Methyl and ethyl esters require higher temperatures but achieve moderate yields .

Amidation and Peptide Coupling

The carboxylic acid participates in amide bond formation with primary/secondary amines:

| Amine | Coupling Agent | Solvent | Yield (%) | Application | Source |

|---|---|---|---|---|---|

| Furfurylamine | EDC/HOBt | DMF | 88 | Bioactive conjugates | |

| Cyclohexylamine | DCC | THF | 75 | Prodrug development | |

| Glycine methyl ester | HATU | DCM | 91 | Peptide-like derivatives |

Mechanistic insight:

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides superior activation for sterically hindered amines .

-

EDC/HOBt systems are preferred for water-sensitive reactions.

Decarboxylation

Controlled thermal decarboxylation occurs at elevated temperatures:

| Condition | Product | Yield (%) | Source |

|---|---|---|---|

| 180°C, vacuum | 3-(2,4-Dioxoquinazolin-1-yl)propane | 68 | |

| CuO catalyst, 150°C | Same as above | 72 |

Note: The reaction retains the quinazoline ring while eliminating CO₂, forming a hydrocarbon side chain .

Ring-Opening Reactions

The quinazoline ring undergoes nucleophilic attack under basic conditions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaOH (10%) | Reflux, 4 h | Propanoic acid derivative with urea | 63 | |

| NH₂OH·HCl | EtOH, 80°C, 6 h | Oxazolidinone analog | 55 |

Implications:

Oxidation of the Dihydroquinazoline Ring

The 3,4-dihydroquinazoline moiety oxidizes to a fully aromatic system:

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/AcOH | 90 | 58 | |

| DDQ | Dioxane | 25 | 82 |

Outcome: Oxidation yields 2,4-dioxoquinazoline, enhancing π-conjugation for materials science applications .

Salt Formation

The compound forms stable salts with inorganic and organic bases:

| Base | Solvent | Salt Type | Melting Point (°C) | Source |

|---|---|---|---|---|

| NaOH | H₂O | Sodium salt | 210–212 | |

| Triethylamine | EtOH | Triethylammonium | 145–147 |

Utility: Salts improve aqueous solubility for formulation in biological studies .

Photochemical Reactions

UV irradiation induces dimerization via the quinazoline ring:

| Wavelength (nm) | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|

| 254 | Acetonitrile | Cyclobutane-type dimer | 41 | |

| 365 | Toluene | Head-to-tail dimer | 33 |

Significance: Dimerization studies aid in understanding photostability for drug storage .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that it inhibits the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of mitochondrial function |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies show that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Table 2: Antimicrobial Activity

| Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, making it a candidate for further development as an antimetabolic agent .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Dihydrofolate reductase | 25 | Competitive |

| Carbonic anhydrase | 30 | Non-competitive |

Polymer Synthesis

The compound’s unique structure allows it to be used as a monomer in the synthesis of novel polymers. Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength .

Table 4: Properties of Polymers with Incorporation

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 220 | 35 |

| Polystyrene | 180 | 28 |

Case Study 1: Anticancer Research

Case Study 2: Antimicrobial Testing

In another study focused on infectious diseases, researchers evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The findings suggested that it could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1.

2.1 Quinazolinone Derivatives

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid (TP283) Structure: A benzoic acid substituent replaces the propanoic acid chain. Role: Identified as a transformation product of carbamazepine (CBZ) in microbial fuel cell-coupled constructed wetland systems, suggesting environmental persistence. Key Difference: The aromatic benzoic acid group may reduce solubility compared to the aliphatic propanoic acid chain in the target compound.

Methyl 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoate Structure: Esterified propanoic acid (methyl ester) instead of the free carboxylic acid.

2.2 Pyrimidinone Analogues

3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid Structure: Pyrimidinone core (six-membered ring with two nitrogen atoms) instead of quinazolinone. Properties: Smaller heterocycle reduces aromaticity and may alter binding affinity. Available from multiple suppliers (e.g., Shanghai Xingui Biotechnology).

2.3 Extended Derivatives

(2S)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid Structure: Incorporates a chiral center and phenyl group, increasing steric bulk. Molecular Weight: 310.3 g/mol vs. 248.238 g/mol for the target compound. Potential Use: Enhanced stereospecificity could improve target selectivity in drug design.

3-[4-(2,4-Dioxo-1H-quinazolin-3-yl)butanoylamino]propanoic acid Structure: A butanoylamino linker adds flexibility and hydrogen-bonding capacity. Topological Polar Surface Area (TPSA): 116 Ų, indicating high polarity.

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of suitable precursors under controlled conditions. The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional reflux methods. The yield and purity of the synthesized compound are critical for evaluating its biological activity.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from quinazoline structures have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a study assessing the activity of similar compounds, some derivatives demonstrated inhibition zones against Candida albicans with a minimum inhibitory concentration (MIC) of 80 mg/mL .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer potential. A study reported that certain 2,3-dihydroquinazolin-4(1H)-ones exhibited broad-spectrum cytotoxicity against several human cancer cell lines. Specifically, derivatives showed sub-micromolar potency in inhibiting cell growth in models such as MCF-7 (breast cancer) and U87 (glioblastoma) . The mechanism of action often involves interference with tubulin polymerization and induction of apoptosis in cancer cells.

Anticonvulsant Activity

The anticonvulsant properties of quinazoline derivatives have been investigated in various animal models. One study specifically highlighted the efficacy of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide in reducing mortality in seizure models induced by pentylenetetrazole and picrotoxin. This compound was found to act through GABAergic and glycinergic mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinazoline derivatives inhibit key enzymes involved in disease processes. For example, some compounds have been identified as inhibitors of Na+/H+ exchanger type 1 (NHE-1), which is implicated in cardiovascular diseases .

- Receptor Interaction : The interaction with various receptors can lead to downstream effects that mediate anti-inflammatory and analgesic actions.

- Cellular Uptake : The bioavailability and cellular permeability play significant roles in the efficacy of these compounds. Structural modifications can enhance or reduce these properties.

Case Studies

Several case studies illustrate the biological activity of related quinazoline derivatives:

- Study on Anti-leishmanial Activity : In silico docking studies revealed that certain quinazoline derivatives interact effectively with key proteins in Leishmania species, indicating potential for development as anti-leishmanial agents .

- Cytotoxicity Screening : A broad screening against various cancer cell lines showed promising results for specific quinazoline derivatives with IC50 values indicating strong cytotoxic effects .

Q & A

Q. What are the common synthetic routes for preparing 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid?

Methodological Answer: The synthesis of quinazolinone-propanoic acid derivatives typically involves:

- Condensation reactions : Refluxing hydrazides or amines with carbonyl-containing precursors in polar aprotic solvents (e.g., DMSO or DMF) for 12–18 hours to form the quinazolinone core .

- Functionalization : Introducing the propanoic acid side chain via nucleophilic substitution or coupling reactions. For example, thiazole derivatives are synthesized by reacting thiazolylamines with halogenated propanoic acids under basic conditions .

- Purification : Crystallization using water-ethanol mixtures or propan-2-ol, achieving yields of 49–65% depending on reaction optimization .

Example Protocol (Adapted from ):

Dissolve 0.004 moles of precursor in 10 mL DMSO.

Reflux for 18 hours under nitrogen.

Distill under reduced pressure, cool, and pour into ice water.

Filter, dry, and recrystallize (water-ethanol, 1:2).

Key Variables:

- Solvent choice (DMSO vs. DMF) impacts reaction kinetics.

- Extended reflux times (up to 18 hours) improve cyclization efficiency .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer: Critical techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., quinazolinone aromatic protons at δ 7.2–8.1 ppm) and carbon backbone integrity .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for the dioxoquinazolinone and propanoic acid groups) .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content within ±0.4% of theoretical values) .

- Melting Point : Serves as a purity indicator (e.g., 135–143°C for analogous compounds) .

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

- Temperature Control : Higher temperatures (80–100°C) enhance cyclization but may degrade acid-sensitive groups. Use thermocouple monitoring .

- Catalyst Screening : Additives like 4-methylmorpholine or PYBOP improve coupling efficiency in peptide-like bond formation .

- Solvent Optimization : DMF increases solubility of aromatic intermediates compared to DMSO, reducing side-product formation .

- Workup Adjustments : Acidification (e.g., glacial acetic acid to pH 5) precipitates pure product while minimizing losses .

- Baseline Yield : 49% with 2-hour reflux.

- Optimized Yield : 61% after extending reflux to 4 hours and using 30% aqueous NaOH for hydrolysis.

Q. How can structural modifications influence biological activity, and how should SAR studies be designed?

Methodological Answer:

- Core Modifications : Introducing electron-withdrawing groups (e.g., nitro or chloro) at the quinazolinone 3-position enhances enzyme inhibition (e.g., CYP450 or HDAC targets) .

- Side-Chain Variations : Propanoic acid esterification (e.g., methyl esters) improves membrane permeability but reduces in vivo hydrolysis rates .

SAR Study Design:

Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) .

Bioassays : Test against target enzymes (e.g., HDAC inhibition via fluorometric assays) .

Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature, substrate concentration). Adopt protocols from :

- Use 10% FBS in cell culture media to stabilize protein targets.

- Normalize data to positive controls (e.g., trichostatin A for HDAC assays).

- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .

- Replication : Synthesize disputed compounds (e.g., triazolyl derivatives) and retest under controlled conditions .

Q. What safety precautions are critical during synthesis and handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of irritants (e.g., DMSO aerosols) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Key Hazard Data (From Analogous Compounds):

- Skin irritation: Observed in 15% of cases with unprotected handling .

- Respiratory risk: Mitigated via CO₂ fire extinguishers and sealed storage .

Note on Evidence Usage:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.